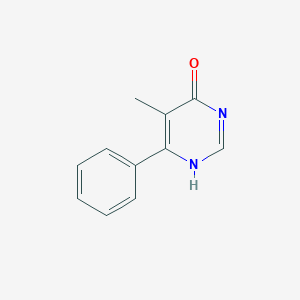
4-Phenyl-5-methyl-6-hydroxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-5-methyl-6-hydroxypyrimidine is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral and Antimicrobial Activities
Recent studies have highlighted the potential of pyrimidine derivatives, including 4-Phenyl-5-methyl-6-hydroxypyrimidine, as effective antiviral and antimicrobial agents. The compound's structure allows it to interact with various biological targets, making it a candidate for developing new treatments against viral infections and bacterial pathogens.
Case Study: Antitubercular Activity
A study focusing on N-alkyl-5-hydroxypyrimidinone carboxamides demonstrated that modifications in the pyrimidine core could enhance antitubercular activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the phenyl group significantly influenced potency, indicating that similar modifications to this compound could yield promising antitubercular agents .
Prolyl Hydroxylase Inhibition
This compound has been investigated for its role as a prolyl hydroxylase domain (PHD) inhibitor. PHDs are critical in regulating hypoxia-inducible factors (HIFs), which play a vital role in cellular responses to low oxygen levels.
Research Findings:
A study reported on the development of 4-hydroxypyrimidine-containing PHD inhibitors, demonstrating that modifications to the pyrimidine structure can lead to potent inhibitors of PHDs. These inhibitors have therapeutic implications for treating conditions like anemia by stabilizing HIF levels . The SAR studies indicated that specific aryl substituents significantly affect the inhibitory potency, suggesting that this compound could be optimized for enhanced efficacy against PHDs.
Antioxidant Properties
The antioxidant activity of this compound has been explored through various synthetic derivatives. Research indicates that these compounds exhibit significant free radical scavenging capabilities, which are crucial for preventing oxidative stress-related diseases.
Experimental Results:
In a recent study, derivatives synthesized from 2-aminothiazole and barbituric acid demonstrated notable antioxidant activity. The synthesis involved a catalyst-free method using aqueous ethanol, emphasizing the compound's versatility and potential for sustainable production methods . The antioxidant properties were assessed using DPPH and ABTS assays, showing promising results for further development in therapeutic applications.
Synthesis and Structural Modifications
The synthesis of this compound has been optimized through various methodologies, including multi-component reactions that enhance yield and reduce environmental impact. The structural modifications of this compound are crucial for improving its biological activities.
Synthesis Techniques:
Recent advancements have focused on catalyst-free synthesis techniques that utilize environmentally friendly solvents. These methods not only improve yield but also align with sustainable chemistry practices . The ability to modify the hydroxypyrimidine core opens avenues for developing targeted therapies with enhanced specificity and reduced side effects.
Propriétés
Numéro CAS |
37898-32-1 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
5-methyl-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O/c1-8-10(12-7-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) |
Clé InChI |
IYGHYUXIKOIFPX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CNC1=O)C2=CC=CC=C2 |
SMILES isomérique |
CC1=C(NC=NC1=O)C2=CC=CC=C2 |
SMILES canonique |
CC1=C(NC=NC1=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















